4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide
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Overview
Description
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide is a chemical compound with the molecular formula C9H8N4O3 and a molecular weight of 220.18 g/mol . This compound is known for its unique structure, which includes a benzotriazine ring system with an acetoxy group and an imino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide using acetic anhydride in the presence of a catalyst. The reaction is usually carried out at a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar acetylation reactions are scaled up using batch or continuous flow reactors. These methods would involve precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in compounds with different functional groups replacing the acetoxy group.
Scientific Research Applications
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and imino groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide: Lacks the acetoxy group, which may result in different chemical and biological properties.
4-Hydroxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide: Contains a hydroxy group instead of an acetoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H8N4O3 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
(3-imino-1-oxido-1,2,4-benzotriazin-1-ium-4-yl) acetate |
InChI |
InChI=1S/C9H8N4O3/c1-6(14)16-12-7-4-2-3-5-8(7)13(15)11-9(12)10/h2-5,10H,1H3 |
InChI Key |
LAYRNPDGAGLPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C2=CC=CC=C2[N+](=NC1=N)[O-] |
Origin of Product |
United States |
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